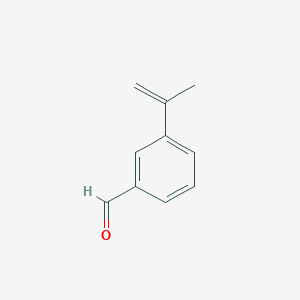
3-(Prop-1-en-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-1-en-2-yl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-(Prop-1-en-2-yl)benzaldehyde has been investigated for its potential therapeutic applications. Its derivatives have shown promise as allosteric modulators of hemoglobin, which can enhance tissue oxygenation. This property is particularly relevant for conditions involving hypoxia or ischemia, where improved oxygen delivery is crucial .
Case Study: Hemoglobin Modulation
- Research Findings : A study demonstrated that certain substituted benzaldehydes, including this compound, could effectively increase hemoglobin's affinity for oxygen. This modulation could lead to novel treatments for diseases characterized by low oxygen levels in tissues .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of various complex molecules. Its reactive aldehyde group allows it to participate in numerous chemical reactions, including:
- Aldol Condensation : It can react with ketones or aldehydes to form β-hydroxy aldehydes or ketones.
- Michael Addition : The compound can act as an electrophile in Michael addition reactions with nucleophiles.
Table 1: Reactivity Profile of this compound
| Reaction Type | Description | Products |
|---|---|---|
| Aldol Condensation | Reacts with ketones/aldehydes | β-Hydroxy aldehydes/ketones |
| Michael Addition | Electrophilic reaction with nucleophiles | β-Conjugated carbonyl compounds |
| Mannich Reaction | Forms Mannich bases with amines | β-Amino carbonyl compounds |
Material Science
The compound has also found applications in material science, particularly in the development of polymers and resins. Its ability to undergo polymerization makes it suitable for creating materials with specific mechanical and thermal properties.
Case Study: Polymer Development
- Research Findings : Researchers have utilized this compound in the synthesis of functional polymers that exhibit enhanced thermal stability and mechanical strength. These materials are valuable in various industrial applications, including coatings and adhesives .
Flavor and Fragrance Industry
Due to its aromatic nature, this compound is also used in the flavor and fragrance industry. It contributes to the scent profiles of perfumes and flavorings, providing a sweet and floral note.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for various chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct properties allow for accurate calibration and quantification in complex mixtures.
Propriétés
Numéro CAS |
123926-80-7 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-7H,1H2,2H3 |
Clé InChI |
MLZRUSKIYQALJC-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC(=C1)C=O |
SMILES canonique |
CC(=C)C1=CC=CC(=C1)C=O |
Synonymes |
Benzaldehyde, 3-(1-methylethenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















